molecular formula C34H38N12O4 B607099 STING agonist-4 CAS No. 2138300-40-8

STING agonist-4

Katalognummer B607099
CAS-Nummer: 2138300-40-8
Molekulargewicht: 678.758
InChI-Schlüssel: ICZSAXDKFXTSGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

STING agonist-4 is an stimulator of Interferon Genes (STING) receptor agonist with an apparent inhibitory constant (IC50) of 20 nM . It is a two symmetry-related amidobenzimidazole (ABZI)-based compound to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .


Synthesis Analysis

The synthesis of STING agonist-4 involves the design of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists .


Molecular Structure Analysis

STING agonist-4 is a two symmetry-related amidobenzimidazole (ABZI)-based compound . It is designed to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .


Chemical Reactions Analysis

STING agonist-4 has been shown to cause phosphorylation of IRF3 and STING and induce secretion of IFN-β . It inhibits binding of full-length STING to the solid support with an apparent dissociation constant (Kd) of approximately 1.6 nM .


Physical And Chemical Properties Analysis

STING agonist-4 has a molecular weight of 678.74 and its formula is C34H38N12O4 . It is a solid compound and its solubility in DMSO is 10 mg/mL (ultrasonic) .

Wissenschaftliche Forschungsanwendungen

  • Antitumor Activity : STING agonists, including non-nucleotide small molecules like MSA-2, have shown promising antitumor activity. They are effective in inducing interferon-β secretion and tumor regression, and can be administered orally, which is advantageous over intratumoral injections. This makes them suitable for a wider range of cancers (Pan et al., 2020).

  • Cancer Immunotherapy : The cGAS-STING pathway plays a crucial role in cancer immunotherapy. Multiple STING agonists have been developed with significant results in pre-clinical studies. Their combination with other cancer treatments, such as immune checkpoint inhibitors, has shown promise in treating advanced cancers (Jiang et al., 2020).

  • T Cell Activation and Death : STING activation in T cells provokes type I interferon production and can also activate cell stress and death pathways. This suggests a need to re-evaluate STING agonist-based therapies for their effects on the T cell compartment (Larkin et al., 2017).

  • Enhancement of Other Immunotherapies : STING agonists have been found to enhance the efficacy of therapies like programmed death-ligand 1 monoclonal antibody in breast cancer by activating the interferon-β signaling pathway (Yin et al., 2022).

  • Nanovaccine Delivery Systems : Engineered nanovaccine delivery systems have been designed to enhance the cancer immunotherapy effects of STING agonists. These systems target dendritic cells and improve antitumor effects in both responsive and resistant tumor models (Gou et al., 2021).

  • Combination with TLR9 Agonists : Synergistic effects have been observed when combining STING agonists with TLR9 agonists. This combination induces strong Th1-type responses, enhancing antigen-specific immune responses and demonstrating potential as an anticancer agent (Temizoz et al., 2015).

Zukünftige Richtungen

STING agonists, including STING agonist-4, are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

Eigenschaften

IUPAC Name

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSAXDKFXTSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STING agonist-4

Citations

For This Compound
12
Citations
Z Song, X Wang, Y Zhang, W Gu, A Shen… - Journal of Medicinal …, 2021 - ACS Publications
… Recently, Ramanjulu and co-workers (24) at GlaxoSmithKline reported a small-molecule STING agonist 4 (Figure 1) bearing a key amidobenzimidazole (ABZI) component and showing …
Number of citations: 20 pubs.acs.org
SC Jang, C Sia, RJ Moniz, J Dey… - … of the 33rd …, 2018 - s3.us-east-1.amazonaws.com
Emerging research has established the role of exosomes as an efficient natural messenger system to deliver macromolecules between cells. We have leveraged this capacity to …
Number of citations: 2 s3.us-east-1.amazonaws.com
X Yuan - 2021 - search.proquest.com
The stimulator of interferon genes (STING) pathway presents tremendous promise in the realm of cancer treatment because of its essential role in promoting antitumor immune …
Number of citations: 2 search.proquest.com
H Zhang, K Liu, Y Gong, W Zhu, J Zhu, F Pan, Y Chao… - Biomaterials, 2022 - Elsevier
… Moreover, this VitC hydrogel also acted as an effective delivery platform for other immunotherapeutics, such as STING agonist-4 (SA). Interestingly, the self-delivery VitC nanofiber …
Number of citations: 15 www.sciencedirect.com
S Nersesian, N Shakfa, N Peterson, T Vidotto… - bioRxiv, 2019 - biorxiv.org
Poor response to platinum/taxane-based chemotherapy has remained a major hurdle in the management of high grade serous carcinoma of the ovary (HGSC). Recurrent HGSC is often …
Number of citations: 2 www.biorxiv.org
L Cheradame, IC Guerrera, J Gaston, A Schmitt, V Jung… - Oncogene, 2021 - nature.com
STING (Stimulator of Interferon Genes) is an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to …
Number of citations: 19 www.nature.com
Y Liu, Y Fei, X Wang, B Yang, M Li, Z Luo - Molecular Therapy, 2023 - cell.com
cGAS-STING signaling is a central component in the therapeutic action of most existing cancer therapies. The accumulated knowledge of tumor immunoregulatory network in recent …
Number of citations: 3 www.cell.com
N Mohaghegh, A Ahari, F Zehtabi, C Buttles, S Davani… - Acta Biomaterialia, 2023 - Elsevier
… Impressively, when loaded with a STING agonist-4 (SA), the resultant SA@VitC hydrogel showcased improved antitumor immunity and notable mortality rates [47]. …
Number of citations: 3 www.sciencedirect.com
J Kim, Y Choi, DH Kim, HY Yoon, K Kim - Pharmaceutics, 2022 - mdpi.com
Various immunotherapeutic agents that can elicit antitumor immune responses have recently been developed with the potential for improved efficacy in treating cancer. However, …
Number of citations: 8 www.mdpi.com
MM Grzybowski, PS Stańczak, P Pomper, R Błaszczyk… - Cancers, 2022 - mdpi.com
Simple Summary Arginase 1 and 2 are drivers of multiple immunosuppressive mechanisms and tumour-specific metabolic adaptations. Pharmacological inhibition of extracellular ARG1 …
Number of citations: 9 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.